5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

Overview

Description

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26I3N3O10 and its molecular weight is 873.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

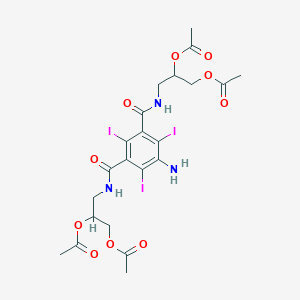

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate (CAS Number: 76801-93-9) is a synthetic compound primarily used as an intermediate in the production of non-ionic X-ray contrast agents such as Iohexol and Ioversol. Its unique structure, characterized by the presence of iodine atoms, suggests significant biological activity, particularly in medical imaging applications.

The chemical formula for this compound is , with a molar mass of approximately 705.04 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 195°C (dec.) |

| Boiling Point | 684.9°C (predicted) |

| Density | 2.386 g/cm³ (predicted) |

| Solubility | Slightly in DMSO and Methanol |

| pKa | 11.58 (predicted) |

| Color | White to Off-White |

These properties indicate that the compound is stable under normal conditions but should be stored away from light to prevent degradation.

The biological activity of this compound is primarily linked to its use as a contrast agent in medical imaging. The iodine atoms enhance radiopacity, allowing for clearer imaging during procedures such as computed tomography (CT) scans.

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution in the bloodstream post-administration, followed by renal excretion. Its hydrophilic nature aids in minimizing adverse reactions associated with iodinated contrast agents.

Case Studies and Research Findings

-

Contrast Enhancement in Imaging :

- A study demonstrated that the administration of iodinated contrast agents significantly improved the visibility of vascular structures during angiographic procedures. The study highlighted that compounds like this compound provide superior imaging quality compared to older contrast agents due to their lower osmolality and better safety profile .

- Toxicological Assessments :

- Application in Non-Ionic Contrast Agents :

Properties

IUPAC Name |

[2-acetyloxy-3-[[3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26I3N3O10/c1-9(29)35-7-13(37-11(3)31)5-27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-6-14(38-12(4)32)8-36-10(2)30/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUOZUDQONPJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.